molecular formula C6H12ClNS B13368796 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride

8-Thia-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13368796
M. Wt: 165.69 g/mol
InChI Key: UKTOJCNUUJNXOS-UHFFFAOYSA-N
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Description

8-Thia-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its fused ring system. Its molecular formula is C₇H₁₁NO·HCl, with a molecular weight of 161.631 g/mol . The bicyclo[3.2.1]octane scaffold provides structural rigidity, which is critical for interactions with biological targets, such as neurotransmitter receptors or enzymes. This compound is typically synthesized via optimized methods involving cyclization reactions, as noted in studies on phenothiazine derivatives . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological research .

Properties

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

8-thia-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H

InChI Key

UKTOJCNUUJNXOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1S2.Cl

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting with a precursor bearing a suitable leaving group (e.g., halide or pseudohalide) and a nucleophilic amine, intramolecular cyclization is induced under basic or neutral conditions.
  • Use of nucleophiles such as cyanide (potassium cyanide) facilitates the formation of cyano-substituted intermediates, which can be subsequently transformed into the desired azabicyclic framework.

Reaction Conditions:

  • Typically performed at low temperatures (0°C) to control regio- and stereoselectivity.
  • Solvents such as ethyl acetate or diethyl ether are common, with subsequent extraction and purification steps.

Key Intermediates:

  • Cyano-functionalized azabicyclic compounds, which are versatile for further modifications, including hydrolysis to amino acids or reduction to amines.

Example:

  • The synthesis of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane involves cyanide addition to a precursor, followed by heating at 80°C for 24 hours, then neutralization and extraction to isolate the bicyclic compound.

Functional Group Transformations and Ring Closure

A common route involves initial formation of a precursor with reactive functionalities, followed by ring closure via intramolecular nucleophilic attack or cycloaddition.

Key Steps:

  • Hydrolysis and Activation: Hydrolysis of nitrile groups to amines or acids under acidic or basic conditions.
  • Chlorination and Halogenation: Use of phosphorus oxychloride (POCl₃) with pyridine to convert hydroxyl or nitrile groups into chlorides, facilitating subsequent cyclization.
  • Cyclization: Intramolecular nucleophilic attack on activated centers to form the bicyclic ring system.

Reaction Conditions:

  • Low-temperature conditions (-10°C to 0°C) are employed during halogenation to prevent side reactions.
  • Heating at elevated temperatures (up to 80°C) promotes ring closure and cyclization.

Example:

  • The synthesis of 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane involves chlorination of a hydroxy precursor, followed by cyclization under reflux conditions.

Preparation of Hydrochloride Salt

The final step in the synthesis involves converting the free base or amine intermediate into its hydrochloride salt, which enhances stability and solubility.

Method:

  • Treatment of the free amine with hydrochloric acid in aqueous solution, often at low temperatures (0°C), followed by solvent removal.
  • The salt is then isolated by filtration or evaporation, yielding 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride .

Example:

  • Hydrochloric acid (5M) in water is used to protonate the amine, with subsequent extraction and purification steps to obtain the crystalline hydrochloride salt.

Research Discoveries and Innovations

Recent advances have focused on stereoselective synthesis and enantioselective construction of the azabicyclic scaffold, critical for pharmaceutical applications such as tropane alkaloids.

  • Enantioselective routes utilize chiral auxiliaries or catalysts to control stereochemistry during cyclization or desymmetrization steps, as reviewed in recent literature.
  • Ring-closing metathesis and other modern catalytic methods have been explored to improve yields and stereocontrol.

Summary of Key Data

Step Reaction Type Reagents/Conditions Outcome Reference
Cyclization Intramolecular nucleophilic attack Base, low temp (0°C) Azabicyclic core
Hydrolysis Acidic or basic hydrolysis Heat, reflux Amino acids or amines ,
Chlorination POCl₃, pyridine -10°C to 80°C Chlorinated intermediates
Salt formation Acid-base reaction HCl in water Hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

8-Thia-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8-Thia-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The pharmacological and chemical properties of bicyclic amines depend on heteroatom placement, substituents, and ring topology. Below is a detailed comparison with structurally related compounds:

Heteroatom Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
8-Thia-3-azabicyclo[3.2.1]octane HCl C₇H₁₁NO·HCl 161.631 Sulfur at position 8, nitrogen at position 3 Potential CNS modulation
3-Oxa-8-azabicyclo[3.2.1]octane HCl C₆H₁₂ClNO 183.70 Oxygen at position 3, nitrogen at position 8 Improved metabolic stability
5-Thia-1-azabicyclo[4.2.0]oct-2-ene C₁₉H₁₇N₅O₇S₃·HCl 560.02 Sulfur at position 5, β-lactam ring Antibiotic activity (cephalosporin)

Key Observations :

  • The β-lactam-containing bicyclo[4.2.0]oct-2-ene derivative () demonstrates antibacterial activity, highlighting the impact of ring size and substituents on biological function .
Substituent Modifications
Compound Name Molecular Formula Substituents Biological Activity References
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl C₈H₁₈Cl₂N₂ Methyl at N8, amine at C3 Tropane alkaloid analog (CNS)
3-Methoxy-8-azabicyclo[3.2.1]octane HCl C₈H₁₆ClNO Methoxy at C3 Enhanced lipophilicity
8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl C₆H₁₄ClNOS Difluoro at C8 Electron-withdrawing effects

Key Observations :

  • Methylation at the nitrogen (e.g., 8-methyl derivatives) mimics tropane alkaloids like cocaine, suggesting applications in neuropharmacology .
Ring System Variations
Compound Name Ring System Notable Features Applications References
8-Azabicyclo[3.2.1]octane HCl Bicyclo[3.2.1] Unsubstituted scaffold Sedative precursor
Bicyclo[3.3.1]nonane derivatives Bicyclo[3.3.1] Larger ring system Analgesic/sedative candidates
Adamantane derivatives Cage structure High symmetry, rigidity Antiviral agents

Key Observations :

  • Bicyclo[3.3.1]nonane systems offer greater conformational flexibility, which may enhance binding to diverse targets .

Biological Activity

8-Thia-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

PropertyValue
Molecular Formula C6H12ClNS
Molecular Weight 165.69 g/mol
IUPAC Name 8-thia-3-azabicyclo[3.2.1]octane; hydrochloride
InChI Key UKTOJCNUUJNXOS-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, leading to modulation of their activity. This compound can act as an inhibitor or activator depending on the target, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound binds to active sites of enzymes, potentially altering their catalytic efficiency.
  • Receptor Modulation: It may interact with neurotransmitter receptors, affecting signal transduction processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation signals.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
8-Thia-3-azabicyclo[3.2.1]octane HCl ModerateHighEnzyme inhibition, receptor modulation
3-Thia-8-azabicyclo[3.2.1]octane HCl LowModeratePrimarily enzyme inhibition
8-Oxa-3-azabicyclo[3.2.1]octane HCl HighLowReceptor modulation

Q & A

Q. What are the recommended synthetic strategies for 8-Thia-3-azabicyclo[3.2.1]octane hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of thiol-containing precursors with nitrogenous intermediates. For example, a route may involve:

Cyclization : Using a thiourea derivative to introduce the thia group.

Hydrochloride salt formation : Reacting the free base with HCl in anhydrous conditions.

Purification : Recrystallization from ethanol or methanol to remove impurities.
Validation requires spectroscopic characterization :

  • NMR (¹H/¹³C) to confirm bicyclic structure and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • HPLC with UV detection (≥95% purity threshold) .

Q. How does the solubility of this compound influence experimental design?

Methodological Answer: This compound exhibits moderate solubility in polar solvents (e.g., water, DMSO) but limited solubility in non-polar solvents. Key considerations:

  • Stock solutions : Prepare in DMSO (10 mM) for biological assays; dilute in aqueous buffers to avoid solvent interference.
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation.
  • Stability testing : Monitor via HPLC over 72 hours under varying pH (4–9) to assess hydrolytic stability .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Receptor binding assays : Radioligand competition studies (e.g., for serotonin or dopamine receptors) using tritiated ligands.
  • Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase) with Ellman’s reagent for real-time monitoring.
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cell lines to establish IC₅₀ values.
    Dose-response curves should span 0.1–100 µM, with controls for solvent effects .

Advanced Research Questions

Q. How can structural modifications enhance receptor binding affinity while minimizing off-target effects?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorination at C3 or methyl groups at C8) and evaluate binding to target receptors (e.g., σ1 or NMDA receptors).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and affinity. Validate with mutagenesis studies on key receptor residues.
  • Selectivity profiling : Screen against panels of GPCRs, ion channels, and transporters (e.g., CEREP’s SafetyScreen44®) .

Q. How should contradictory data from pharmacological studies be resolved?

Methodological Answer: Contradictions may arise from differences in:

  • Assay conditions : Compare buffer pH, temperature, and ion concentrations (e.g., Mg²⁺ impacts receptor binding).
  • Compound handling : Verify storage conditions (e.g., light exposure degrades thiol-containing compounds).
  • Analytical validation : Replicate studies using orthogonal methods (e.g., SPR vs. radioligand assays).
    Publish raw data and statistical analyses (ANOVA with post-hoc tests) to clarify reproducibility .

Q. What advanced analytical techniques are critical for characterizing degradation products?

Methodological Answer:

  • LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation).
  • X-ray crystallography : Resolve stereochemical changes in the bicyclic core.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
    Data should inform storage protocols and shelf-life predictions .

Key Recommendations for Researchers

  • Prioritize stereochemical purity (e.g., enantiomeric excess via chiral HPLC) to avoid confounding pharmacological results .
  • Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways .
  • Collaborate with computational chemists to optimize synthesis routes and predict metabolite toxicity .

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